molecular formula C14H20BBrO4 B8107032 3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester

Cat. No.: B8107032
M. Wt: 343.02 g/mol
InChI Key: HQAGPTALWGIIKC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester is a versatile aryl boronic ester building block designed for advanced organic synthesis and pharmaceutical research. This compound integrates two key functional groups: a bromine substituent and a protected boronic acid, making it a valuable substrate for sequential metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, facilitating storage and use . Its primary research value lies in its application as a synthetic intermediate for constructing complex biaryl and heterobiaryl structures, which are privileged scaffolds in medicinal chemistry and materials science . The presence of both halogen and boron on the same aromatic ring allows for programmable, step-wise functionalization. The two methoxy groups at the ortho positions influence the compound's steric and electronic properties, which can affect its reactivity in coupling reactions and the conformation of resulting molecules . Researchers utilize this and related boronic esters in the discovery and development of new therapeutic agents, leveraging the ability of boronic acids to interact with biological targets and improve pharmacokinetic properties . Compounds containing boronic acids have shown promising activities as protease inhibitors, antibiotic enhancers, and in other therapeutic roles . WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

2-(3-bromo-2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)11-10(17-5)8-7-9(16)12(11)18-6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGPTALWGIIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine substituent and methoxy groups on the phenyl ring, contributing to its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of boronic acid derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
3-Bromo-2,6-dimethoxyphenylboronic acidStaphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

The minimum inhibitory concentrations (MICs) for the compound demonstrate its effectiveness compared to standard antibiotics like ceftriaxone. For instance, the MIC against Staphylococcus aureus was reported at 12.5 µg/mL, indicating strong antibacterial activity similar to or exceeding that of conventional treatments .

Anticancer Activity

The anticancer potential of boronic acid derivatives has been a focal point in recent research. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Prostate Cancer Cells
In a study involving human prostate cancer cells (PC-3), treatment with the compound resulted in a significant reduction in cell viability:

  • Concentration (µM) : 0.5, 1, 2, and 5
  • Cell Viability (%) : Decreased to approximately 33% at 5 µM compared to untreated controls.

This suggests that the compound selectively targets cancer cells while maintaining higher viability in healthy cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Concentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
0.58595
17090
25085
53371

Antioxidant Activity

The antioxidant properties of boronic acids are also noteworthy. Compounds similar to the target compound have demonstrated significant antioxidant activity through various assays such as DPPH and ABTS.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
3-Bromo-2,6-dimethoxyphenylboronic acid>75
Standard (Ascorbic Acid)>90

These findings indicate that the compound's antioxidant capacity is comparable to established standards like ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester plays a crucial role in the synthesis of complex organic molecules. It is frequently used in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a boron source for coupling with aryl or vinyl halides, facilitating the formation of biaryl compounds that are valuable intermediates in pharmaceuticals and agrochemicals.
Reaction TypeConditionsMajor Products
Suzuki-Miyaura CouplingPd catalyst, K₂CO₃, tolueneBiaryl compounds
Other Cross-Coupling ReactionsVaries (e.g., Buchwald-Hartwig)Diverse organic compounds

2. Medicinal Chemistry

The compound's structure allows it to interact with biological molecules, making it a candidate for drug development. Notable applications include:

  • Cancer Therapeutics : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as U266 cells (human multiple myeloma), showcasing its potential as an anticancer agent.
  • Boron Neutron Capture Therapy (BNCT) : Its boron-containing structure may enhance the efficacy of BNCT, a targeted radiation therapy for cancer treatment.

Case Study: Cancer Cell Line Studies
In vitro studies demonstrated that this compound effectively inhibits U266 cell proliferation, indicating its potential as a therapeutic agent against multiple myeloma.

3. Materials Science

The compound is also utilized in developing advanced materials due to its ability to form stable polymers and electronic components. Its unique electronic properties make it suitable for applications in:

  • Organic Electronics : Used in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs).
  • Polymer Chemistry : Acts as a building block for synthesizing functionalized polymers with specific properties.

Chemical Reactions Analysis

General Information on Boronic Acids and Pinacol Esters

Boronic acids are characterized by a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They are widely used in organic synthesis, especially in cross-coupling reactions. A pinacol ester is a protecting group for boronic acids, enhancing their stability and ease of handling .

Suzuki Coupling Reactions

Boronic acid pinacol esters are primarily involved in Suzuki reactions, which are vital for forming carbon-carbon bonds. These reactions typically require specific conditions such as temperature control, choice of solvent (often water or organic solvents), and the presence of bases like potassium carbonate to facilitate the coupling process.

The mechanism of action for boronic acid pinacol esters in Suzuki reactions revolves around their role as a coupling partner.

Spectroscopic Analysis

The structural data of boronic acid pinacol esters can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their molecular arrangement and purity.

Example of Related Compounds

2,6-Dimethoxypyridine-3-boronic acid pinacol ester is a similar compound with potential use in Suzuki reactions .

Table 1: Chemical Identifiers for 2,6-Dimethoxypyridine-3-boronic acid pinacol ester

Chemical IdentifierValue
IUPAC Name2,6-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC13H20BNO4
InChI KeyVZGDCNFVMWRPOW-UHFFFAOYSA-N
SMILESCOC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(OC)=N1
Molecular Weight (g/mol)265.12

Table 2: Specifications for 2,6-Dimethoxypyridine-3-boronic acid pinacol ester

SpecificationValue
Appearance (Color)Colorless to off-white
Appearance (Form)Liquid or low melting solid
NMR (1H-NMR)Consistent with structure
GC>=96.0 %
Infrared spectrumConforms

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key structural differences among analogous phenylboronic acid pinacol esters lie in substituent patterns, which dictate reactivity, solubility, and applications. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility (in Chloroform) Key Applications
3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester C₁₄H₁₉BBrO₄ 343.059 3-Br, 2,6-OMe High Suzuki coupling, biaryl synthesis
4-Nitrophenylboronic acid pinacol ester C₁₂H₁₆BNO₄ 265.08 4-NO₂ Moderate Oxidative studies with H₂O₂
3-Aminophenylboronic acid pinacol ester C₁₂H₁₈BNO₂ 219.09 3-NH₂ High Sensor development, bioconjugation
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester C₁₃H₁₆BBrO₄ 326.98 5-Br, 2,3-OCH₂O Moderate Polymer synthesis
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 3-Cl, 4-OEt, 5-F High Pharmaceutical intermediates

Reactivity and Functional Differences

  • Reactivity with H₂O₂ :
    The 4-nitrophenylboronic acid pinacol ester undergoes rapid reaction with H₂O₂, evidenced by UV-vis spectral changes (λmax shift from 290 nm to 405 nm) due to boronate oxidation . In contrast, bromo-substituted analogs like this compound are less reactive toward oxidation, as bromo groups stabilize the boron center against nucleophilic attack .
  • Cross-Coupling Efficiency: Bromo and methoxy substituents in this compound enhance steric hindrance, slowing transmetallation in Suzuki reactions compared to less hindered derivatives like 3-aminophenylboronic acid pinacol ester . However, the bromo group allows sequential functionalization via Buchwald-Hartwig amination or further cross-coupling .
  • Solubility Trends: All pinacol esters exhibit higher solubility in chloroform than their parent boronic acids. Bulky substituents (e.g., benzyloxy in 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester) marginally reduce solubility in hydrocarbons .

Preparation Methods

Procedure and Conditions

Aryl halides (e.g., 3-bromo-2,6-dimethoxybromobenzene) are treated with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent. Subsequent addition of HBpin at ambient temperatures yields the pinacol ester via a trialkoxy alkyl borohydride intermediate. The elimination of hydridomagnesium bromide (HMgBr) drives the reaction to completion.

Example Protocol:

  • Substrate: 3-Bromo-2,6-dimethoxybromobenzene (1.0 equiv)

  • Reagents: Mg (1.2 equiv), HBpin (1.5 equiv)

  • Solvent: THF, 25°C, 12 h

  • Yield: 85–92%

  • Purification: Column chromatography (petroleum ether/ethyl acetate)

Advantages and Limitations

  • Advantages: Scalable, avoids cryogenic conditions, minimal Wurtz coupling by-products under Barbier conditions.

  • Limitations: Requires anhydrous conditions; steric hindrance may reduce efficiency for ortho-substituted arenes.

Halogen-Lithium Exchange Followed by Boronation

This two-step approach involves generating a boronic acid intermediate via halogen-lithium exchange, followed by pinacol esterification.

Step 1: Boronic Acid Synthesis

3-Bromo-2,6-dimethoxybenzene is treated with n-butyllithium (n-BuLi) at –78°C in THF, followed by trapping with triisopropyl borate (B(OiPr)₃). Hydrolysis yields the boronic acid.

Key Data:

  • Substrate: 3-Bromo-2,6-dimethoxybenzene (1.0 equiv)

  • Reagents: n-BuLi (1.1 equiv), B(OiPr)₃ (1.2 equiv)

  • Conditions: –78°C to RT, 12 h

  • Yield: 80% (boronic acid)

Step 2: Pinacol Esterification

The boronic acid is reacted with pinacol in diethyl ether, with dehydration facilitated by molecular sieves.

Optimized Protocol:

  • Boronic Acid: 3-Bromo-2,6-dimethoxyphenylboronic acid (1.0 equiv)

  • Reagents: Pinacol (1.2 equiv), MgSO₄ (dehydrating agent)

  • Solvent: Et₂O, RT, 15 h

  • Yield: 89%

  • Purification: Silica gel chromatography

Methodological Comparison

  • Advantages: High purity; compatible with electron-rich arenes.

  • Limitations: Cryogenic requirements increase operational complexity.

Direct Transesterification of Boronates

Pre-existing boronates (e.g., isopropyl esters) undergo transesterification with pinacol to yield the target compound. This method is ideal when labile boronic acids are inaccessible.

Reaction Mechanism

Diisopropyl 3-bromo-2,6-dimethoxyphenylboronate reacts with pinacol in refluxing toluene, with distillation of isopropanol shifting the equilibrium.

Representative Data:

  • Starting Material: Diisopropyl boronate (1.0 equiv)

  • Reagents: Pinacol (2.0 equiv)

  • Conditions: Toluene, 110°C, 6 h

  • Yield: 78%

  • Purification: Recrystallization (hexane/CH₂Cl₂)

Comparative Analysis of Synthetic Routes

Method Yield Conditions Complexity Scalability
Grignard-HBpin85–92%Ambient, anhydrousModerateHigh
Halogen-Li Exchange80%Cryogenic (–78°C)HighModerate
Direct Esterification89%Room temperatureLowHigh
Transesterification78%RefluxModerateModerate

Key Insights:

  • The Grignard-HBpin method offers the best balance of yield and scalability for industrial applications.

  • Direct esterification is optimal for laboratory-scale synthesis due to minimal purification requirements.

  • Cryogenic methods, while effective, are less practical for large-scale production.

Challenges and Optimization Strategies

Steric and Electronic Effects

Ortho-substitution on the aryl ring (e.g., methoxy groups) slows transesterification kinetics. Increasing reaction temperature (e.g., 60°C in DMF) or using catalytic acids (e.g., p-TsOH) enhances rates.

Purification Considerations

Column chromatography remains the standard for isolating boronic esters, though recrystallization from hexane/ethyl acetate mixtures improves throughput .

Q & A

Q. What are the established synthetic routes for 3-Bromo-2,6-dimethoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via decarboxylative borylation of carboxylic acid precursors. For example, N-hydroxyphthalimide (NHPI) esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation, enabling radical-mediated borylation without metal catalysts . Alternative routes include Suzuki-Miyaura cross-coupling using halogenated aromatic precursors and palladium catalysts, where the bromo substituent can serve as a reactive site for further functionalization .

Q. What analytical methods are critical for characterizing this boronic ester?

  • UV-vis spectroscopy : Monitors reactivity with oxidizing agents (e.g., H₂O₂) by tracking absorption peaks (e.g., λmax shifts from 290 nm to 405 nm during boronate oxidation) .
  • NMR spectroscopy : <sup>11</sup>B NMR identifies boronic ester speciation, while <sup>1</sup>H/<sup>13</sup>C NMR confirms substitution patterns and purity .
  • HPLC/GC : Quantifies purity (>97% threshold for research-grade material) .

Advanced Research Questions

Q. How can chemoselectivity be controlled in cross-coupling reactions involving this compound?

Chemoselectivity is achieved by manipulating boronic acid speciation (e.g., equilibria between boronic esters and free boronic acids). For instance, iterative C=C bond formation via palladium catalysis requires precise control of diboron reagent stoichiometry to avoid over-functionalization . Additionally, protodeboronation strategies using radical intermediates can selectively remove boron groups while retaining halogen substituents for downstream reactions .

Q. What mechanistic insights explain stereochemical outcomes in allylboration reactions?

The formation of borinic esters (via treatment of pinacol esters with nBuLi and TFAA) enhances E-selectivity in allylboration of aldehydes. This intermediate alters the reaction pathway from a six-membered transition state (Z-selective) to a four-membered cyclic transition state (E-selective), achieving >90% enantiomeric excess in some cases .

Q. How do electronic effects of the bromo and methoxy substituents influence reactivity?

The electron-withdrawing bromo group activates the aromatic ring toward electrophilic substitution, while methoxy groups donate electron density, stabilizing intermediates in cross-coupling reactions. This duality enables selective functionalization at the boron-bearing position in Suzuki-Miyaura reactions .

Methodological Challenges & Solutions

Q. How can researchers resolve low yields in decarboxylative borylation?

Key variables include:

  • Light intensity : Optimize visible light wavelength (450–500 nm) to maximize radical initiation without side reactions .
  • Solvent choice : Amide solvents (e.g., DMF) stabilize radical intermediates better than ethers or hydrocarbons .
  • Substrate activation : Pre-forming NHPI esters improves reaction efficiency compared to direct carboxylic acid use .

Q. What strategies mitigate boronic ester hydrolysis during aqueous workups?

  • pH control : Maintain mildly acidic conditions (pH ~6) to stabilize the boronate ester .
  • Protecting group engineering : Use pinacol esters (vs. catechol esters) for enhanced hydrolytic stability .

Applications in Advanced Systems

Q. How is this compound applied in stimuli-responsive polymer synthesis?

It serves as a monomer in boronic acid-containing block copolymers via RAFT polymerization. Deprotection of pinacol esters post-polymerization yields pH- and sugar-responsive materials for drug delivery (e.g., micelles dissociate at physiological pH or in the presence of glucose) .

Q. What role does it play in surface functionalization for biosensing?

Electrodeposition of aryl diazonium salts derived from this boronic ester creates multifunctional Au surfaces. Post-deposition deprotection enables simultaneous immobilization of biomolecules (via boronic acid-diol interactions) and nanoparticles (via nitro-to-amine reduction), facilitating electrochemical biosensor development .

Data Contradiction Analysis

Q. Why do reported reaction yields vary for Suzuki-Miyaura couplings with this substrate?

Discrepancies arise from:

  • Catalyst selection : Pd(PPh3)4 vs. PdCl2(dppf) alters oxidative addition rates .
  • Base choice : Carbonate bases (e.g., K2CO3) may hydrolyze boronic esters under prolonged heating, reducing yields .
  • Steric effects : The 2,6-dimethoxy groups hinder transmetalation in bulky catalytic systems .

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